molecular formula C11H9NO4 B2455288 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid CAS No. 80022-74-8

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

Cat. No.: B2455288
CAS No.: 80022-74-8
M. Wt: 219.196
InChI Key: JJHXNCSOCYGXGQ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with 2,5-dioxopyrrolidin-1-yl intermediates. One common method includes the use of acylation reactions where benzoic acid is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and crystallization to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid stands out due to its specific interaction with EAAT2 and its potential therapeutic applications in neurological disorders. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHXNCSOCYGXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876689
Record name BENZOICACID2SUCCINIMIDO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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